N-Methyl-N-(2-methylpropyl)guanidine

Description

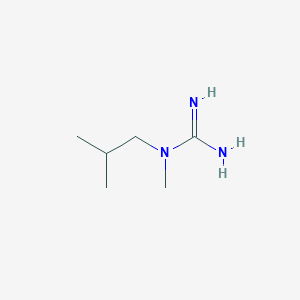

N-Methyl-N-(2-methylpropyl)guanidine is a substituted guanidine derivative characterized by a methyl group and a branched 2-methylpropyl (isobutyl) group attached to the guanidine core. Guanidines are highly basic compounds due to the resonance stabilization of their protonated form, making them valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C6H15N3 |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

1-methyl-1-(2-methylpropyl)guanidine |

InChI |

InChI=1S/C6H15N3/c1-5(2)4-9(3)6(7)8/h5H,4H2,1-3H3,(H3,7,8) |

InChI Key |

XOTGBMZBAJLJTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-methylguanidine with 2-methylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81% .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylpropyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted guanidines.

Scientific Research Applications

N-Methyl-N-(2-methylpropyl)guanidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylpropyl)guanidine involves its interaction with specific molecular targets. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These actions are mediated through its binding to specific receptors and enzymes involved in neurotransmission and muscle function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physical Properties

- Melting Points: Compound 5a: 124–126°C . Thiazolyl derivatives: 54–56°C to >137°C, influenced by substituent polarity .

- Molecular Weight : Bulky substituents (e.g., trimethylpropyl, pyridyl) increase molecular weight significantly compared to the main compound .

Key Research Findings

Steric Effects : Bulky substituents (e.g., 2-methylpropyl) reduce reaction yields but improve thermal stability .

Solubility : Pyridyl and methoxy groups enhance solubility in polar solvents, critical for pharmaceutical formulations .

Chirality : Enantiomeric analogs (R/S) show distinct biological activities, underscoring the need for stereochemical control .

Biological Activity

N-Methyl-N-(2-methylpropyl)guanidine (NMPG) is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of NMPG, including its mechanisms of action, interactions with biomolecules, and potential therapeutic implications.

Chemical Structure and Properties

NMPG is characterized by its guanidine functional group, which plays a crucial role in its biological activity. The presence of the N-methyl and 2-methylpropyl groups contributes to its chemical reactivity and interaction with various biological targets.

- Molecular Formula : C₆H₁₄N₄

- Molecular Weight : 142.20 g/mol

The biological activity of NMPG is primarily mediated through its interactions with specific molecular targets, particularly in the central nervous system (CNS).

- Acetylcholine Release : NMPG has been shown to enhance the release of acetylcholine following nerve impulses, which may have implications for cognitive function and memory enhancement.

- Receptor Interactions : The compound interacts with various receptor systems, including serotonergic receptors (5-HT) and NMDA receptors, suggesting potential neuroprotective effects .

Neuropharmacological Effects

Research indicates that NMPG may exert neuropharmacological effects similar to those observed with other guanidine derivatives. These effects include:

- Neuroprotection : Potential use in treating neurodegenerative diseases by modulating neurotransmitter systems.

- Anti-inflammatory Properties : Interaction with macrophage migration inhibitory factor (MIF), which could influence inflammatory responses .

Therapeutic Implications

NMPG's ability to modulate neurotransmitter release and receptor activity positions it as a candidate for further exploration in treating conditions such as:

- Cognitive Disorders : Potential applications in Alzheimer's disease or other dementias due to its cholinergic activity.

- Mood Disorders : As a modulator of serotonergic pathways, it may have implications for treating depression or anxiety disorders.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of NMPG in animal models of ischemia. Results indicated that NMPG administration led to a significant reduction in neuronal death compared to control groups, highlighting its potential as a therapeutic agent in stroke management .

Study 2: Cholinergic Activity

Another study focused on the cholinergic activity of NMPG, demonstrating that it significantly increased acetylcholine levels in synaptic clefts, enhancing synaptic transmission and cognitive performance in tested subjects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.